2-(2-Chlorophenoxy)quinoxaline
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Overview
Description
2-(2-Chlorophenoxy)quinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring
Scientific Research Applications
2-(2-Chlorophenoxy)quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes, fluorescent materials, and optoelectronic devices
Safety and Hazards
Future Directions
Quinoxaline and its derivatives have attracted considerable attention over the years due to their potential biological and pharmaceutical properties . A wide range of synthetic strategies is reported in this significant area of research . The present review showcases recent research advances in the synthesis of quinoxaline derivatives following environmentally benign approaches .
Mechanism of Action
Target of Action
Quinoxaline derivatives, such as 2-(2-Chlorophenoxy)quinoxaline, have been found to interact with various targets, receptors, or microorganisms Quinoxaline derivatives have been reported to have a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a dual mode of action, involving nucleophilic addition and host–guest type complex formation . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways, including oxidative phosphorylation, unfolded protein response, proteasome pathway, pi3k/akt/mtor signaling, spliceasome, and dna repair . It’s plausible that this compound may affect similar pathways.
Pharmacokinetics
Quinoxaline derivatives have been reported to have good binding patterns against prospective molecular targets, suggesting they may have favorable adme properties .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects . This suggests that this compound may have similar effects.
Action Environment
The synthesis of quinoxaline derivatives has been reported to involve green chemistry principles , suggesting that environmental factors may play a role in the synthesis and action of this compound.
Biochemical Analysis
Biochemical Properties
These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .
Cellular Effects
Quinoxalines have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects . These effects are likely due to the interactions of quinoxalines with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxalines have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinoxalines have been found to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Quinoxalines have been found to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Quinoxalines have been found to interact with various enzymes and cofactors, and they can influence metabolic flux or metabolite levels .
Transport and Distribution
Quinoxalines have been found to interact with various transporters and binding proteins, and they can influence their localization or accumulation .
Subcellular Localization
Quinoxalines have been found to localize in various subcellular compartments, and their activity or function can be influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenoxy)quinoxaline typically involves the condensation of 2-chlorophenol with quinoxaline derivatives. One common method includes the reaction of 2-chlorophenol with 2-chloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenoxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxalines with different functional groups.
Comparison with Similar Compounds
Quinoxaline: The parent compound, which lacks the 2-chlorophenoxy group.
Quinazoline: Another heterocyclic compound with a similar structure but different nitrogen atom positioning.
Phthalazine: A compound with a benzene ring fused to a pyridazine ring.
Cinnoline: A compound with a benzene ring fused to a pyridazine ring but with different nitrogen atom positioning
Uniqueness: 2-(2-Chlorophenoxy)quinoxaline is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-chlorophenoxy)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-5-1-4-8-13(10)18-14-9-16-11-6-2-3-7-12(11)17-14/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCKHELLSLDRAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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